![molecular formula C16H17NO4S B5698246 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid
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Overview
Description
The compound “3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid” is a complex organic molecule. It contains a propanoic acid group attached to a phenyl ring, which is further substituted with a sulfonyl-amino group that includes a 4-methylphenyl moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a propanoic acid group, a phenyl ring, and a sulfonyl-amino group with a 4-methylphenyl moiety . The exact 3D structure would require computational modeling or experimental determination to elucidate.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Properties : 3-(4-Methoxyphenyl)propionic acid exhibits anti-inflammatory effects. Researchers investigate its potential as a lead compound for developing novel anti-inflammatory drugs .
- Analgesic Activity : The compound’s structural features suggest possible analgesic properties. Scientists explore its role in pain management .
Biological Activity and Pharmacology
- Antimicrobial Activity : Studies indicate that 3-(4-Methoxyphenyl)propionic acid possesses antimicrobial properties. Researchers evaluate its effectiveness against bacteria, fungi, and other pathogens .
- Anticancer Potential : Investigations explore whether this compound could inhibit cancer cell growth or act as an adjuvant in cancer therapy .
Chemical Synthesis and Organic Chemistry
- Functional Group Transformations : The benzylic position of 3-(4-Methoxyphenyl)propionic acid allows for various chemical modifications. For instance, oxidation can convert the alkyl side chain to a carboxylic acid functional group, yielding benzoic acid derivatives .
Materials Science and Polymer Chemistry
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is a part of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin can lead to the disruption of the Wnt signaling pathway, affecting various cellular processes .
Biochemical Pathways
The compound affects the Wnt signaling pathway by interacting with β-catenin . The Wnt signaling pathway is a complex network of proteins that play a role in embryogenesis and cancer. By inducing the degradation of β-catenin, the compound can disrupt this pathway, potentially leading to changes in cell proliferation, differentiation, and migration .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the Wnt signaling pathway. By inducing the degradation of β-catenin, the compound can disrupt the Wnt signaling pathway, potentially leading to changes in cell proliferation, differentiation, and migration .
properties
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-2-7-14(8-3-12)17-22(20,21)15-9-4-13(5-10-15)6-11-16(18)19/h2-5,7-10,17H,6,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGRPWAMUZSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid |
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